molecular formula C15H9FN2S B580064 VU 0360223

VU 0360223

Cat. No.: B580064
M. Wt: 268.31 g/mol
InChI Key: WDHYUBIJZHYUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 0360223 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization and chromatography to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

VU 0360223 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorine atom and nitrile group. These reactions can be used to modify the compound for various research purposes .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include halogenating agents, nucleophiles, and bases. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation .

Major Products

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

Mechanism of Action

VU 0360223 exerts its effects by binding to the allosteric site of mGluR5, thereby inhibiting its activity. This modulation of mGluR5 activity affects various signaling pathways involved in neurotransmission and synaptic plasticity. The inhibition of mGluR5 by this compound has been shown to reduce the release of excitatory neurotransmitters, which can have therapeutic effects in conditions such as anxiety and addiction .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to VU 0360223 include:

Uniqueness

This compound is unique due to its high potency and selectivity for mGluR5. Its ability to modulate mGluR5 activity with high specificity makes it a valuable tool in scientific research for studying the role of this receptor in various physiological and pathological processes.

Properties

IUPAC Name

3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHYUBIJZHYUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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